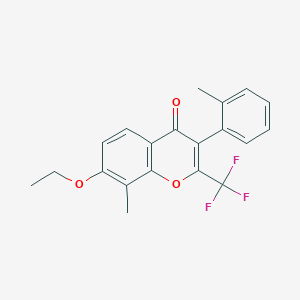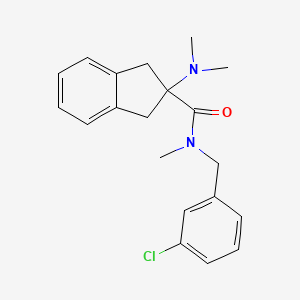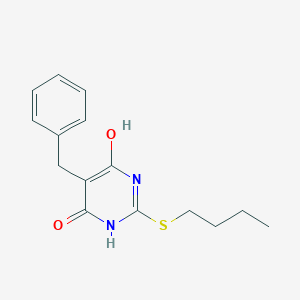![molecular formula C16H16ClNO2S B5163494 2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide](/img/structure/B5163494.png)
2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide, also known as CMPT, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide is not fully understood, but it is believed to act on multiple targets in the body. It has been shown to inhibit the activity of several enzymes involved in inflammation and cancer, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). 2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide has been shown to have both biochemical and physiological effects in the body. It can reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide has also been found to reduce the expression of MMPs, which are involved in cancer cell invasion and metastasis. Physiologically, 2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide has been shown to reduce tumor growth and inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide in lab experiments is its potent anti-inflammatory and anti-cancer properties. It can be used to study the mechanisms of inflammation and cancer, as well as potential therapeutic targets. However, one limitation is that 2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
Zukünftige Richtungen
There are several future directions for research on 2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is its potential as an anti-cancer agent, particularly in breast and colon cancer. Additionally, more studies are needed to determine the safety and efficacy of 2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide in humans.
Synthesemethoden
The synthesis of 2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide involves the reaction between 2-methoxybenzamide and 4-chlorobenzenethiol in the presence of a base catalyst such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 80-100°C. The resulting product is purified using column chromatography to obtain pure 2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide.
Wissenschaftliche Forschungsanwendungen
2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. In one study, 2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide was found to inhibit the growth of breast cancer cells by inducing apoptosis, or programmed cell death. Another study showed that 2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide could reduce inflammation in mice with induced colitis.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-11(21-13-9-7-12(17)8-10-13)16(19)18-14-5-3-4-6-15(14)20-2/h3-11H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDPOEWVRDWPTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1OC)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{butyryl[(3-nitrophenyl)sulfonyl]amino}-2-chlorophenyl butyrate](/img/structure/B5163431.png)

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-butoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5163444.png)
![5-amino-N-(2-chloro-5-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5163451.png)
![1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B5163452.png)

![N-allyl-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5163467.png)

![{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}diethylamine oxalate](/img/structure/B5163479.png)

![3-(3-chlorophenyl)-2-methyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5163511.png)
![N-(2-chlorophenyl)-2-(1-{[4-(2-fluorophenyl)-1-piperazinyl]acetyl}-3-oxo-2-piperazinyl)acetamide](/img/structure/B5163517.png)